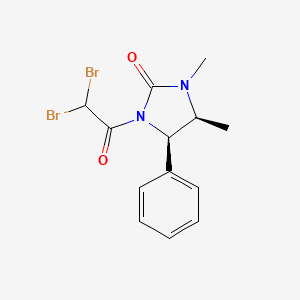![molecular formula C17H21F3N2O2 B14256288 N,N-Dimethyl-4-{[1-(trifluoroacetyl)piperidin-4-yl]methyl}benzamide CAS No. 227100-32-5](/img/structure/B14256288.png)
N,N-Dimethyl-4-{[1-(trifluoroacetyl)piperidin-4-yl]methyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-4-{[1-(trifluoroacetyl)piperidin-4-yl]methyl}benzamide is a chemical compound that features a piperidine ring, a benzamide moiety, and a trifluoroacetyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-{[1-(trifluoroacetyl)piperidin-4-yl]methyl}benzamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group is introduced using trifluoroacetic anhydride under controlled conditions.
Attachment of the Benzamide Moiety: The benzamide moiety is attached through amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-4-{[1-(trifluoroacetyl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or piperidines.
Applications De Recherche Scientifique
N,N-Dimethyl-4-{[1-(trifluoroacetyl)piperidin-4-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-4-{[1-(trifluoroacetyl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The trifluoroacetyl group may enhance its binding affinity to certain receptors or enzymes, while the piperidine ring can modulate its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(piperidine-4-yl)benzamide: Shares the piperidine and benzamide moieties but lacks the trifluoroacetyl group.
Trifluoroacetyl-piperidine: Contains the piperidine and trifluoroacetyl groups but lacks the benzamide moiety.
Uniqueness
N,N-Dimethyl-4-{[1-(trifluoroacetyl)piperidin-4-yl]methyl}benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The trifluoroacetyl group enhances its stability and binding affinity, while the piperidine and benzamide moieties contribute to its overall activity and specificity.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Propriétés
Numéro CAS |
227100-32-5 |
|---|---|
Formule moléculaire |
C17H21F3N2O2 |
Poids moléculaire |
342.36 g/mol |
Nom IUPAC |
N,N-dimethyl-4-[[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]methyl]benzamide |
InChI |
InChI=1S/C17H21F3N2O2/c1-21(2)15(23)14-5-3-12(4-6-14)11-13-7-9-22(10-8-13)16(24)17(18,19)20/h3-6,13H,7-11H2,1-2H3 |
Clé InChI |
RBDFBIUAFZUZJK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=CC=C(C=C1)CC2CCN(CC2)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[4-(Dimethylamino)phenyl]disulfanyl}benzaldehyde](/img/structure/B14256215.png)
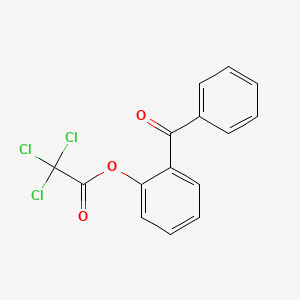
![N-benzyl-4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14256229.png)
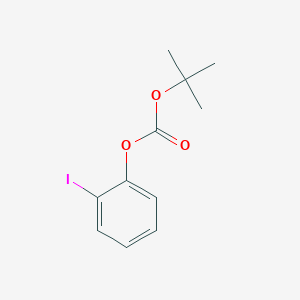
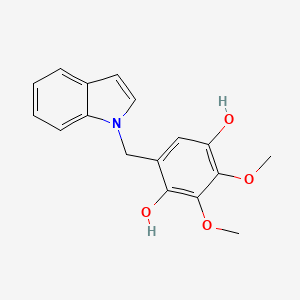

![7H-Pyrazino[2,1-B][1,3]thiazepine](/img/structure/B14256249.png)
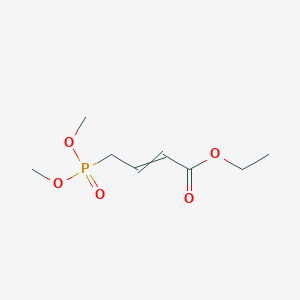

![Thiazolo[2,3-c]-1,2,4-triazole, 5,6-dihydro-3-(2-methoxyphenyl)-](/img/structure/B14256268.png)
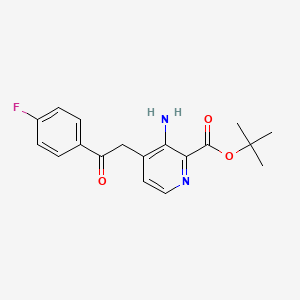
![7-oxabicyclo[4.1.0]heptane-1-carboxylic Acid](/img/structure/B14256275.png)
